molecular formula C17H18FNO4S2 B2795939 7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide CAS No. 2034458-75-6

7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide

Cat. No.: B2795939
CAS No.: 2034458-75-6
M. Wt: 383.45
InChI Key: QSJNHHIRNWHTTP-UHFFFAOYSA-N
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Description

7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide: is a heterocyclic compound that features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The compound is characterized by the presence of a fluorophenyl group and a phenylsulfonyl group attached to the thiazepane ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide typically involves multi-step organic synthesis. One common approach is to start with the appropriate fluorophenyl and phenylsulfonyl precursors. The synthesis may involve the following steps:

    Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing intermediates.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the thiazepane intermediate.

    Attachment of the Phenylsulfonyl Group: This can be done through sulfonylation reactions, where a phenylsulfonyl chloride reacts with the thiazepane intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the fluorophenyl and phenylsulfonyl groups can impart specific interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, compounds with similar structures have been investigated for their pharmacological properties. This compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the phenylsulfonyl group can participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane
  • 7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1-oxide
  • 7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1,1-trioxide

Uniqueness

Compared to similar compounds, 7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide is unique due to the presence of the 1,1-dioxide group. This structural feature can significantly influence its chemical reactivity and biological activity, making it distinct from other thiazepane derivatives.

Properties

IUPAC Name

4-(benzenesulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S2/c18-16-9-5-4-8-15(16)17-10-11-19(12-13-24(17,20)21)25(22,23)14-6-2-1-3-7-14/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJNHHIRNWHTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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